molecular formula C13H13N3O B1258827 Amifuraline

Amifuraline

Cat. No.: B1258827
M. Wt: 227.26 g/mol
InChI Key: DQKBFLVIAUBCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amifuraline (3-[5-(4,5-Dihydro-1H-imidazol-2-yl)-furan-2-yl]phenylamine) is a reversible and selective peripheral monoamine oxidase A (MAO-A) inhibitor first described by Gentili et al. in 2006 . It features a hybrid structure combining a furan ring, an imidazoline moiety, and a phenylamine group. This design confers high selectivity for MAO-A (IC₅₀ = 12 nM) over MAO-B (IC₅₀ > 10,000 nM), with reversible binding kinetics that reduce the risk of hypertensive crises associated with irreversible MAO inhibitors like phenelzine .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

3-[5-(4,5-dihydro-1H-imidazol-2-yl)furan-2-yl]aniline

InChI

InChI=1S/C13H13N3O/c14-10-3-1-2-9(8-10)11-4-5-12(17-11)13-15-6-7-16-13/h1-5,8H,6-7,14H2,(H,15,16)

InChI Key

DQKBFLVIAUBCNC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)N

Synonyms

3-(5-(4,5-dihydro-1H-imidazol-2-yl)furan-2-yl)phenylamine
amifuraline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Amifuraline belongs to the 2-imidazoline class of MAO inhibitors, which includes compounds with diverse pharmacological profiles. Below is a comparative analysis with structurally or functionally related compounds:

This compound vs. Sant’ Anna et al. (2009) 2-Imidazoline Derivatives

Sant’ Anna et al. synthesized 2-imidazolines via ultrasound-assisted green chemistry, achieving MAO-A inhibition (IC₅₀ = 8–50 nM) comparable to this compound . However, these derivatives exhibited mixed selectivity (MAO-A/MAO-B ratios of 10–100), inferior to this compound’s >800-fold selectivity. Additionally, cytotoxicity assays revealed higher cellular toxicity (LD₅₀ = 5–20 µM) compared to this compound (LD₅₀ > 100 µM) .

This compound vs. Hlasta et al. (1987) α₂-Adrenergic Imidazolines

Hlasta et al. developed indolin-2-yl and tetrahydroquinolin-2-yl imidazolines as α₂-adrenergic agonists/antagonists .

This compound vs. Moclobemide (Reference MAO-A Inhibitor)

Unlike this compound, moclobemide crosses the blood-brain barrier, increasing CNS serotonin levels but posing risks of insomnia and agitation. This compound’s peripheral selectivity may offer a safer profile for patients with comorbid cardiovascular conditions .

Comparative Data Table

Parameter This compound Sant’ Anna et al. (2009) Hlasta et al. (1987)
MAO-A IC₅₀ (nM) 12 8–50 N/A
MAO-B IC₅₀ (nM) >10,000 80–5,000 N/A
Selectivity (MAO-A/B) >800:1 10–100:1 N/A
Cytotoxicity (LD₅₀) >100 µM 5–20 µM Not reported
Reversibility Yes Yes N/A
Therapeutic Target Peripheral MAO-A MAO-A/Adrenergic receptors α₂-Adrenergic receptors

Key Research Findings

  • Synthesis Advantages : this compound’s palladium-catalyzed synthesis (as per ) ensures high yield and purity (>95%) compared to ultrasound-assisted methods, which may introduce variability .
  • Peripheral Specificity : Unlike CNS-penetrant MAO inhibitors, this compound’s restricted distribution reduces risks of tyramine-induced hypertension (“cheese effect”) .
  • Safety Profile: Gentili et al.

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